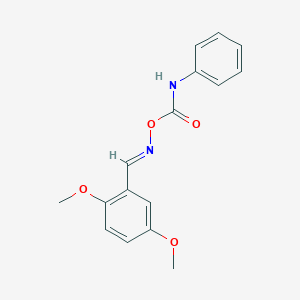
N-phenyl-2,1,3-benzothiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide and related derivatives often involves cyclization reactions and the functionalization of precursor molecules. Notably, compounds with a benzothiadiazole core can be synthesized through various methods, including condensation reactions and the use of catalysts to facilitate the cyclization process. An example includes the synthesis of benzothiazole derivatives through iodine-mediated oxidative cyclization, demonstrating the diverse synthetic routes available for these compounds (Naresh, Kant, & Narender, 2014).
Molecular Structure Analysis
The molecular structure of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide showcases the fused benzene and thiadiazole rings, contributing to its unique chemical properties. Structural characterization techniques such as NMR and X-ray crystallography provide insight into its configuration and electronic distribution. For example, studies on related benzothiadiazole derivatives reveal the significance of intermolecular interactions and crystal packing in determining the material's properties (Saeed et al., 2020).
Applications De Recherche Scientifique
1. pH Sensing and Chemosensor Applications
N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives, such as 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole, have shown promise in pH sensing. These compounds exhibit multifluorescence emissions in different states, making them suitable for detecting pH fluctuations in biological and neutral water samples (Li et al., 2018).
2. Antimicrobial Activity
Several derivatives of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide have been synthesized and tested for antimicrobial properties. These compounds exhibit potent activity against various bacterial and fungal strains, with some showing greater effectiveness than reference drugs (Bikobo et al., 2017).
3. Synthesis of Drug-like Derivatives
Methods have been developed for synthesizing various drug-like derivatives of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide. These methods involve reactions that produce compounds with potential therapeutic applications (Park et al., 2009).
4. Carbonic Anhydrase Inhibition
Metal complexes of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have been synthesized with strong inhibitory properties against human carbonic anhydrase isoenzymes. These compounds show promise in therapeutic applications due to their powerful inhibition capabilities (Büyükkıdan et al., 2013).
5. Fluorescent Dyes with Photophysical Properties
N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have been used to create fluorescent dyes with remarkable photophysical properties. These dyes exhibit features like large Stokes shift and solid-state fluorescence, useful in various analytical applications (Zhang et al., 2017).
6. Type III Secretion Inhibitor in Yersinia
Certain derivatives of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide have been identified as type III secretion inhibitors in Yersinia, potentially useful in preventing or treating bacterial infections (Kauppi et al., 2007).
7. Synthesis of Novel Antimicrobial Agents
New N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have been synthesized with significant antimicrobial properties against various pathogens, including plant, animal, and human pathogens (Incerti et al., 2017).
8. Anticancer Activity
Certain N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have shown promising anticancer activities, both in vitro and in vivo, against various cancer cell lines. These compounds have been synthesized and evaluated for their effectiveness in inhibiting tumor growth (Bradshaw & Westwell, 2004).
Propriétés
IUPAC Name |
N-phenyl-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-13(14-10-4-2-1-3-5-10)9-6-7-11-12(8-9)16-18-15-11/h1-8H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQVHAYFODNKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)


